6-Chloro-5-fluoro-3,3'-bipyridine

Description

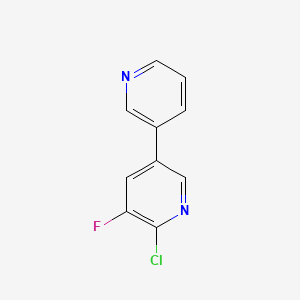

6-Chloro-5-fluoro-3,3'-bipyridine is a halogenated heterocyclic compound consisting of two pyridine rings connected at the 3- and 3'-positions. It features a chlorine atom at the 6-position and a fluorine atom at the 5-position (Figure 1). With a molecular weight of 208.62 g/mol, its unique electronic profile arises from the electron-withdrawing effects of chlorine and fluorine, which enhance its reactivity and coordination capabilities .

This compound is primarily synthesized via palladium-catalyzed cross-coupling reactions between pyridine derivatives, optimized for industrial-scale production . Its applications span medicinal chemistry (e.g., ligand design for metal-based therapeutics) and materials science (e.g., catalysis and metal-organic frameworks) due to its ability to form stable complexes with transition metals .

Properties

Molecular Formula |

C10H6ClFN2 |

|---|---|

Molecular Weight |

208.62 g/mol |

IUPAC Name |

2-chloro-3-fluoro-5-pyridin-3-ylpyridine |

InChI |

InChI=1S/C10H6ClFN2/c11-10-9(12)4-8(6-14-10)7-2-1-3-13-5-7/h1-6H |

InChI Key |

STIPUXXMZOQKHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Chloro-5-fluoro-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common synthetic routes include:

Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

Stille Coupling: This reaction uses an organotin compound and a halogenated pyridine, also catalyzed by palladium.

Negishi Coupling: This method involves the use of organozinc compounds and halogenated pyridines, catalyzed by nickel or palladium.

Ullmann Coupling: This reaction involves the homocoupling of halogenated pyridines using copper as a catalyst.

Industrial production methods often employ these coupling reactions under optimized conditions to achieve high yields and purity .

Chemical Reactions Analysis

6-Chloro-5-fluoro-3,3’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Coupling Reactions: As mentioned earlier, it can participate in coupling reactions to form larger bipyridine derivatives.

Common reagents used in these reactions include palladium catalysts, organotin compounds, organozinc compounds, and copper catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-5-fluoro-3,3’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-3,3’-bipyridine involves its interaction with metal centers in catalytic processes. The compound coordinates with metal ions, forming stable complexes that facilitate various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 6-Chloro-5-fluoro-3,3'-bipyridine with key bipyridine derivatives:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|

| This compound | C₁₀H₆ClFN₂ | Cl (6-position), F (5-position) | 208.62 | Dual halogenation enhances electron deficiency, improving metal coordination . |

| 2,2'-Bipyridine | C₁₀H₈N₂ | None | 156.18 | Classic ligand in coordination chemistry; lacks halogen-driven reactivity . |

| 4,4'-Bipyridine | C₁₀H₈N₂ | None | 156.18 | Linear structure suited for supramolecular chemistry; less reactive than halogenated analogs . |

| 6-Chloro-3,4'-bipyridine | C₁₀H₆ClN₂ | Cl (6-position) | 193.62 | Single chlorine substitution reduces electron withdrawal compared to dual halogens . |

| 5-Fluoro-3,4'-bipyridine | C₁₀H₆FN₂ | F (5-position) | 176.17 | Fluorine substitution increases polarity but lacks chlorine's steric effects . |

| 2-Chloro-5-fluoro-3,3'-bipyridine | C₁₀H₆ClFN₂ | Cl (2-position), F (5-position) | 208.62 | Halogen positioning alters metal-binding selectivity vs. 6-Cl-5-F isomer . |

Case Study: Positional Isomerism

The positional isomer 2-Chloro-5-fluoro-3,3'-bipyridine () demonstrates how halogen placement impacts functionality:

- Metal Coordination : The 2-Cl substituent directs metal binding to the adjacent pyridine nitrogen, whereas the 6-Cl-5-F isomer favors coordination at the 3'-position. This difference is critical in designing catalysts with site-specific activity .

- Bioavailability : The 6-Cl-5-F isomer exhibits better membrane permeability than its 2-Cl-5-F counterpart, attributed to reduced steric hindrance near the pyridine nitrogen .

Unique Advantages of this compound

- Synergistic Halogen Effects: The combination of chlorine (steric bulk) and fluorine (electron withdrawal) optimizes both reactivity and stability, a feature absent in mono-halogenated analogs like 5-Fluoro-3,4'-bipyridine .

- Versatility : Its applications exceed those of simpler bipyridines, serving as a precursor in synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors) and photoluminescent materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.